An In-depth Technical Guide to the Chemical Properties and Structure of 3-Decanamine
An In-depth Technical Guide to the Chemical Properties and Structure of 3-Decanamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 3-decanamine. The information is curated to support research, development, and drug discovery activities by providing key data points and methodologies relevant to the study and application of this primary amine.
Chemical Structure and Identification
3-Decanamine is a primary aliphatic amine with a ten-carbon chain. The amine group is located on the third carbon atom of the decane (B31447) backbone.
Table 1: Structural and Identification Data for 3-Decanamine
| Identifier | Value |
| IUPAC Name | decan-3-amine[1] |
| Molecular Formula | C₁₀H₂₃N[1] |
| SMILES | CCCCCCCC(CC)N[1] |
| InChI | InChI=1S/C10H23N/c1-3-5-6-7-8-9-10(11)4-2/h10H,3-9,11H2,1-2H3[1] |
| InChIKey | ABMPRVXXRMEXNQ-UHFFFAOYSA-N[1] |
| CAS Number | 67232-53-5 |
digraph "3-Decanamine_Structure" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Chemical Structure of 3-Decanamine", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", layout="neato"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Atom nodes N [label="NH2", fontcolor="#FFFFFF", style="filled", fillcolor="#4285F4"]; C1 [label="CH3"]; C2 [label="CH2"]; C3 [label="CH"]; C4 [label="CH2"]; C5 [label="CH2"]; C6 [label="CH2"]; C7 [label="CH2"]; C8 [label="CH2"]; C9 [label="CH2"]; C10 [label="CH3"];
// Positioning and edges C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- N [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; }
Figure 1: Chemical structure of 3-decanamine.
Physicochemical Properties
Table 2: Computed Physicochemical Properties of 3-Decanamine
| Property | Value |
| Molecular Weight | 157.30 g/mol [1] |
| XLogP3-AA | 3.7[1] |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 1[1] |
| Rotatable Bond Count | 7[1] |
| Exact Mass | 157.183049738 Da[1] |
| Topological Polar Surface Area | 26 Ų[1] |
| Heavy Atom Count | 11[1] |
| Complexity | 71.3[1] |
Table 3: Experimental Physicochemical Properties of 1-Decanamine
| Property | Value | Reference |
| Melting Point | 12-15 °C | [2] |
| Boiling Point | 216-218 °C | [2] |
| Density | 0.787 g/mL | [2] |
| Solubility in Water | 5.5 x 10² mg/L at 25°C | [3] |
| Refractive Index | 1.4369 | [2] |
The long alkyl chain in decanamines contributes to their hydrophobic nature, resulting in limited solubility in water.[4] They are generally more soluble in organic solvents such as alcohols, ether, and benzene.[4]
Experimental Protocols
Detailed experimental protocols specifically for the synthesis and analysis of 3-decanamine are not widely documented. However, general methodologies for the synthesis and analysis of primary amines can be adapted.
General Synthesis of Primary Amines
A common method for the synthesis of primary amines is the reductive amination of a ketone. For the synthesis of 3-decanamine, 3-decanone (B1198406) would be the starting ketone.
Reaction: 3-Decanone + NH₃ + H₂/Catalyst → 3-Decanamine + H₂O
General Protocol:
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Reaction Setup: A solution of 3-decanone in a suitable solvent (e.g., ethanol) is placed in a high-pressure reactor.
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Reagents: Ammonia is introduced into the reactor, followed by a hydrogenation catalyst (e.g., Raney nickel or palladium on carbon).
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Reaction Conditions: The reactor is pressurized with hydrogen gas and heated. The specific pressure and temperature are optimized for the substrate and catalyst.
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Work-up: After the reaction is complete, the catalyst is filtered off. The solvent is removed under reduced pressure.
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Purification: The crude 3-decanamine is purified by distillation.
General Analytical Methods for Primary Amines
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of amines.
General HPLC Protocol Outline:
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Sample Preparation: Samples containing the amine of interest are often derivatized to improve chromatographic separation and detection.
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Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A mobile phase gradient is used to elute the compounds.
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Detection: A UV or fluorescence detector is commonly used for the detection of the derivatized amines.
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Quantification: The concentration of the amine is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
Figure 2: A generalized workflow for the analysis of primary amines.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the searched literature regarding the biological activity or any associated signaling pathways for 3-decanamine. Its primary utility is likely as a chemical intermediate in organic synthesis.
Conclusion
This technical guide provides a summary of the known chemical properties and structural information for 3-decanamine. While experimental data for some of its physicochemical properties are lacking, the provided computed data and information on its isomer, 1-decanamine, offer valuable insights for researchers. The general experimental protocols outlined can serve as a starting point for the synthesis and analysis of this compound. Further research is needed to fully characterize its physical and biological properties.
